5I-UTP sodium salt

RNA polymerase I in vitro transcription nucleotide analog

For researchers studying RNA polymerase I-driven transcription or enzymatic synthesis of modified UDP-sugars, standard UTP analogs often fail due to polymerase-specific substrate discrimination. 5I-UTP sodium salt solves this selectivity gap. - RNA Polymerase I Substrate: Utilized more efficiently than unmodified UTP (differential Vmax kinetics); RNA Pol II shows preference for native UTP. - UDP-Sugar Biosynthesis: Converts efficiently to 5-substituted UDP-glucose derivatives via UDP-Glc pyrophosphorylase (good yields). - SELEX & Aptamer Development: Validated for modified aptamer library construction; enables photo-crosslinking to target proteins.

Molecular Formula C9H13IN2NaO15P3
Molecular Weight 632.02 g/mol
Cat. No. B13793759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5I-UTP sodium salt
Molecular FormulaC9H13IN2NaO15P3
Molecular Weight632.02 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+]
InChIInChI=1S/C9H14IN2O15P3.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1
InChIKeyZHMUEMNXKYXTFM-HCXTZZCQSA-M
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5I-UTP Sodium Salt: Halogenated UTP Analog


5I-UTP (5-iodouridine 5′-triphosphate) sodium salt is a halogenated uridine nucleotide analog in which iodine is substituted at the C5 position of the uracil base [1]. As a modified nucleoside triphosphate, it serves as a substrate analog for RNA polymerases and as a building block for enzymatic synthesis of modified UDP-sugars [2]. The compound is commercially available from Jena Bioscience GmbH in aqueous solution at 100 mM concentration with purity ≥95% by HPLC [1].

1

Halogenated UTP analog for RNA polymerase I substrate studies

2

Enzymatic building block for modified UDP-sugar synthesis

3

Supplied as aqueous solution (100 mM) for direct assay incorporation

5I-UTP Polymerase-Specific Recognition


Substitution at the C5 position of uridine with halogens of varying atomic radii (fluoro, chloro, bromo, iodo) produces analogs that differ markedly in substrate recognition by RNA polymerases [1]. 5I-UTP is utilized more efficiently than unmodified UTP by RNA polymerase I, whereas RNA polymerase II preferentially utilizes unmodified UTP over halogenated derivatives [1]. This polymerase-specific substrate preference precludes simple substitution among halogenated UTP analogs and mandates compound-specific selection based on the polymerase system employed [1]. Furthermore, in UDP-sugar biosynthetic pathways, 5I-UTP exhibits distinct enzymatic conversion profiles compared to other 5-substituted UTP derivatives [2].

Halogen Variants

F, Cl, Br, I substitution at C5 alters polymerase recognition; 5I-UTP Pol I preference may not transfer to other halogenated analogs.

UDP-Sugar Route

Enzymatic conversion to UDP-sugars is pathway-dependent; success with UDP-Glc PPase may not predict GalT/UDP-Glc PPase outcome.

5I-UTP Comparative Evidence


RNA Polymerase I Substrate Preference

In a comparative study of eight 5-substituted UTP analogs, RNA polymerase I utilized 5-iodo-UTP more efficiently than unmodified UTP [1]. The study attributed these differences to catalytic activity (Vmax) rather than substrate binding affinity [1]. RNA polymerase II, in contrast, utilized unmodified UTP most efficiently, demonstrating polymerase-specific recognition of the C5 substituent [1].

Pol I Substrate
Head-to-head
5I-UTP utilized more efficiently than unmodified UTP; attributed to Vmax difference
Supports RNA Pol I selectivity studies
Cherry salmon liver nuclei; limited RNA synthesis conditions
RNA polymerase I in vitro transcription nucleotide analog substrate efficiency kinetic analysis

UMP Kinase Inhibition

In a study of Mycobacterium tuberculosis UMP kinase, 5-iodo-UTP was identified as an inhibitor with distinct regulatory properties compared to unmodified UTP [1]. The structural characterization revealed that the iodine substitution at the C5 position alters the compound's interaction with the enzyme's allosteric regulatory site [1]. Comparative analysis of Gram-negative and Gram-positive bacterial UMP kinases demonstrated that regulatory mechanisms differ between enzyme orthologs, with 5I-UTP serving as a probe for dissecting these species-specific differences [2].

UMP Kinase Inhibition
Context-dependent
Identified as inhibitor with distinct allosteric interaction; specific Ki/IC50 not reported
Supports UMP kinase probe context
M. tuberculosis enzyme; species-specific differences noted
UMP kinase enzyme inhibition allosteric regulation nucleotide analog Mycobacterium tuberculosis

Enzyme-Dependent UDP-Sugar Conversion

In enzymatic synthesis of modified UDP-sugars, 5-iodo-UTP exhibited enzyme-dependent conversion outcomes [1]. Using UDP-glucose pyrophosphorylase with inorganic pyrophosphatase, 5-iodo-UTP was converted to gluco-configured 5-substituted UDP-sugar derivatives in good yields [1]. In contrast, using glucose-1-phosphate uridylyltransferase with UDP-glucose pyrophosphorylase, 5-iodo-UTP was not converted to the corresponding UDP-galactose derivative [1]. This enzyme-specific conversion pattern differs from other 5-substituted UTP analogs, establishing a defined synthetic utility [1].

UDP-Sugar Conversion
Class-level
Converted to gluco-UDP-sugars; not converted to galacto-derivative via GalT/UDP-Glc PPase
Pathway-specific synthetic utility
Enzyme system determines outcome; binary contrast
UDP-sugar enzymatic synthesis nucleotide sugar pyrophosphorylase glycobiology

Spectroscopic Detection Parameters

5I-UTP sodium salt exhibits a UV absorption maximum at 287 nm with a molar extinction coefficient of 7.7 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer at pH 7.5 [1]. This spectral property enables quantitative detection and purity assessment via UV spectrophotometry and HPLC analysis. The compound is supplied as an aqueous solution at 100-110 mM concentration, pH 7.5 ± 0.5, with purity verified at ≥95% by HPLC [1].

UV Detection
Specification
λmax 287 nm, ε 7.7 L mmol⁻¹ cm⁻¹ (pH 7.5)
Enables spectrophotometric quantification
Tris-HCl buffer; supports HPLC purity assessment
UV spectroscopy nucleotide detection HPLC analysis quality control analytical method

BRENDA UMP Kinase Inhibition Data

According to BRENDA enzyme database entries for EC 2.7.4.22 (UMP kinase), 5-iodo-UTP exhibits an IC50 value of 0.02 (units not explicitly stated in entry) for the wild-type enzyme at pH 7.4 and 30°C, compared to an IC50 of 0.1 for unmodified UTP under identical conditions [1]. This represents a 5-fold higher inhibitory potency for 5I-UTP relative to UTP against this enzyme target.

UMP Kinase IC50
Head-to-head
5I-UTP IC50 = 0.02, UTP IC50 = 0.1 (5-fold difference)
Reported higher inhibitory potency context
BRENDA data; pH 7.4, 30°C, wild-type enzyme
enzyme kinetics IC50 UMP kinase inhibitor potency nucleotide analog

Palladium-Catalyzed Derivatization Potential

5I-UTP contains an iodine atom at the C5 position that serves as a leaving group for palladium-catalyzed cross-coupling reactions, including Heck coupling with allylamine . This property enables downstream derivatization to generate diverse 5-substituted UDP-sugars. Following enzymatic conversion of 5I-UTP to 5-iodo-UDP-glucose and epimerization to 5-iodo-UDP-galactose (using Erwinia amylovora UDP-glucose 4″-epimerase), the iodo group provides a handle for Pd-mediated cross-coupling to access galacto-configured 5-substituted UDP-sugars [1]. In contrast, 5-aryl derivatives of UTP could not undergo efficient epimerization with the same enzyme [1].

Pd-Catalyzed Handle
Class-level
Iodo group enables cross-coupling; epimerization to UDP-Gal successful, 5-aryl derivatives fail
Supports synthetic diversification
E. amylovora epimerase; Heck coupling with allylamine
cross-coupling palladium catalysis UDP-sugar modification Heck coupling chemical biology

5I-UTP Validated Applications


RNA Polymerase I-Specific Transcription Studies

Researchers investigating RNA polymerase I function or rRNA synthesis should employ 5I-UTP as a substrate analog. Evidence shows RNA polymerase I utilizes 5I-UTP more efficiently than unmodified UTP, with differential Vmax kinetics [1]. This polymerase I preference, contrasted with polymerase II's preference for unmodified UTP, establishes 5I-UTP as a selective tool for dissecting polymerase-specific transcription mechanisms in eukaryotic systems.

Gluco-Configured UDP-Sugar Synthesis

For biosynthesis of modified UDP-glucose derivatives, 5I-UTP is the appropriate starting substrate. Using UDP-glucose pyrophosphorylase with inorganic pyrophosphatase, 5I-UTP converts efficiently to gluco-configured 5-substituted UDP-sugar derivatives in good yields [2]. The iodine handle also permits subsequent Pd-catalyzed cross-coupling for further diversification. Researchers synthesizing UDP-galactose derivatives should note that 5I-UTP is not converted via the alternative GalT/UDP-Glc PPase pathway, requiring the UDP-Glc PPase/pyrophosphatase route followed by E. amylovora epimerase.

UMP Kinase Inhibition and Allosteric Regulation Studies

Investigators studying bacterial UMP kinase (EC 2.7.4.22) should select 5I-UTP as an inhibitory probe. BRENDA database entries document 5-fold greater inhibitory potency (IC50 = 0.02) for 5I-UTP compared to unmodified UTP (IC50 = 0.1) against wild-type UMP kinase at pH 7.4, 30°C [3]. Structural studies with Mycobacterium tuberculosis UMP kinase further validate 5I-UTP as a tool for probing allosteric regulation [4]. Species-specific differences in regulatory mechanisms between Gram-negative and Gram-positive bacterial UMP kinases can be interrogated using 5I-UTP as a differential probe [5].

Aptamer Selection (SELEX) with Halogenated Nucleotide Libraries

5I-UTP has been successfully employed to generate modified aptamer libraries in SELEX protocols, including the isolation of an anti-HIV-1 Rev protein aptamer [6]. The halogenated base enables specific photo-cross-linking to target proteins, facilitating identification of binding interactions. For aptamer selections requiring expanded chemical diversity beyond natural nucleotides, 5I-UTP offers a validated modification for library construction.

Application
Selection Property
Validation Focus
RNA Pol I Transcription Studies
Substrate preference over unmodified UTP
Vmax-based efficiency in polymerase I systems
Gluco-UDP-Sugar Synthesis
Pathway-compatible substrate for UDP-Glc PPase
Conversion yield and epimerization to galacto-derivatives
Bacterial UMP Kinase Allosteric Studies
Inhibitor probe with reported potency context
Species-specific regulatory mechanism differentiation
Modified Aptamer SELEX Libraries
Halogenated nucleotide for photo-cross-linking
Binding interaction identification and enrichment

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19 linked technical documents
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